molecular formula C24H18ClN5O3S B3670432 1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(3-CHLORO-4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA

1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(3-CHLORO-4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA

Cat. No.: B3670432
M. Wt: 491.9 g/mol
InChI Key: DSNKYIPDUHDTMF-UHFFFAOYSA-N
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Description

1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(3-CHLORO-4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications

Preparation Methods

The synthesis of 1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(3-CHLORO-4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the Benzofuran Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring.

    Synthesis of the Benzotriazole Ring: The benzotriazole ring is synthesized through the reaction of o-phenylenediamine with nitrous acid, followed by cyclization.

    Coupling Reactions: The benzofuran and benzotriazole intermediates are then coupled using a thiourea linkage. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the thiourea bond.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(3-CHLORO-4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl or nitro groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired reaction.

Scientific Research Applications

1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(3-CHLORO-4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural features may offer advantages.

    Industry: The compound is investigated for its use in materials science, particularly in the development of novel polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(3-CHLORO-4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(3-CHLORO-4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA can be compared with similar compounds such as:

    1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(3-CHLORO-4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]CARBOHYDRAZONOYL:

    1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(3-CHLORO-4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]SULFONAMIDE: This compound features a sulfonamide group instead of a thiourea linkage, which may result in different biological activities and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[[2-(3-chloro-4-methoxyphenyl)-6-methylbenzotriazol-5-yl]carbamothioyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN5O3S/c1-13-9-18-19(29-30(28-18)15-7-8-21(32-2)16(25)11-15)12-17(13)26-24(34)27-23(31)22-10-14-5-3-4-6-20(14)33-22/h3-12H,1-2H3,(H2,26,27,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNKYIPDUHDTMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=S)NC(=O)C3=CC4=CC=CC=C4O3)C5=CC(=C(C=C5)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(3-CHLORO-4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA
Reactant of Route 2
Reactant of Route 2
1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(3-CHLORO-4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA
Reactant of Route 3
1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(3-CHLORO-4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA
Reactant of Route 4
Reactant of Route 4
1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(3-CHLORO-4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA
Reactant of Route 5
1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(3-CHLORO-4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA
Reactant of Route 6
Reactant of Route 6
1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(3-CHLORO-4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA

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